molecular formula C15H15N5O2 B2501840 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034272-10-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2501840
CAS No.: 2034272-10-9
M. Wt: 297.318
InChI Key: ZMXYWBQNLHOELV-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide: is a compound that has attracted attention in recent years due to its potential applications in various scientific fields. It is known for its complex structure, which combines several functional groups that confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves several key steps:

  • Starting with the synthesis of 1-methyl-1H-pyrrole, which can be achieved via the condensation of 2-methylpyrrole with suitable aldehydes under acidic conditions.

  • The formation of the 1,2,4-oxadiazole ring is usually achieved through cyclization reactions involving hydrazides and nitriles in the presence of dehydrating agents such as phosphorus oxychloride.

  • The acylation of the pyrrole ring and subsequent attachment of the pyridin-3-yl group can be accomplished via Friedel-Crafts acylation followed by substitution reactions.

Industrial Production Methods:

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes careful control of reaction temperatures, use of high-purity reagents, and implementation of purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions primarily at the pyrrole ring, forming various oxides.

  • Reduction: The oxadiazole ring can be reduced under specific conditions to yield amino derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Various halides and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products:

  • Oxides and Hydroxides: Resulting from oxidation.

  • Amino Derivatives: From reduction reactions.

  • Substituted Derivatives: From various substitution reactions, introducing groups like halogens, alkyls, and nitro groups.

Scientific Research Applications

Chemistry:

  • Utilized as a precursor for the synthesis of more complex heterocyclic compounds.

  • Studied for its reactivity and as a model compound in organic synthesis research.

Biology:

  • Investigated for its potential as a bioactive molecule with applications in drug discovery.

  • Used in studies exploring interactions with biological macromolecules such as enzymes and DNA.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Functions as a lead compound in the development of new pharmaceuticals.

Industry:

  • Applied in the synthesis of specialty chemicals and materials with specific functionalities.

  • Investigated for its use in the production of advanced polymers and coatings.

Comparison with Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)-2-(pyridin-3-yl)ethanone

  • N-(pyridin-3-yl)-2-(1-methyl-1H-pyrrol-2-yl)acetamide

  • 3-(pyridin-3-yl)-1,2,4-oxadiazole

  • 1-methyl-3-(1,2,4-oxadiazol-5-yl)pyrrole

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-20-7-3-5-12(20)15-18-14(22-19-15)10-17-13(21)8-11-4-2-6-16-9-11/h2-7,9H,8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXYWBQNLHOELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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